6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the indole derivative . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antiviral and anticancer activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116). These compounds share the indole core structure but differ in their side chains and functional groups, which can significantly impact their biological activities and therapeutic potential . The uniqueness of 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21FN2O3 |
---|---|
Molecular Weight |
320.36 g/mol |
IUPAC Name |
6-[3-(6-fluoroindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21FN2O3/c18-14-6-5-13-7-10-20(15(13)12-14)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23) |
InChI Key |
BILKPEGBMIOGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O)F |
Origin of Product |
United States |
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